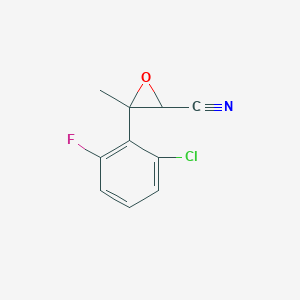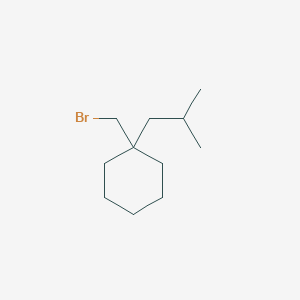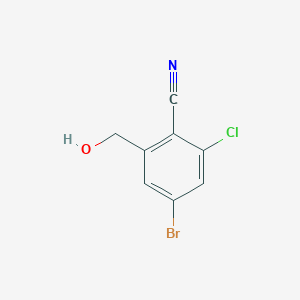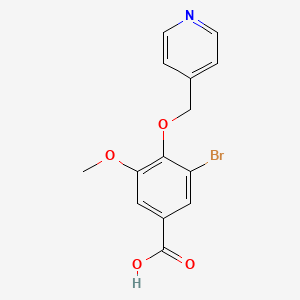
3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a unique combination of chloro, fluoro, and oxirane groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from 2-chloro-6-fluorobenzaldehyde. One common method includes the following steps:
Formation of Oxime: 2-chloro-6-fluorobenzaldehyde is treated with hydroxylamine hydrochloride in the presence of sodium carbonate and ethanol to form 2-chloro-6-fluorobenzaldehyde oxime.
Cyclization: The oxime is then subjected to cyclization reactions to form the oxirane ring, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit enzyme activity or alter cellular pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares the chloro and fluoro groups but has a different core structure.
3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole: Another similar compound with a different functional group arrangement.
Propriétés
Formule moléculaire |
C10H7ClFNO |
|---|---|
Poids moléculaire |
211.62 g/mol |
Nom IUPAC |
3-(2-chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7ClFNO/c1-10(8(5-13)14-10)9-6(11)3-2-4-7(9)12/h2-4,8H,1H3 |
Clé InChI |
PPHDRTKABFZDLX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C#N)C2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)






![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)
![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)
